molecular formula C9H7FOS B8345543 7-Fluoro-4-methoxy-1-benzothiophene

7-Fluoro-4-methoxy-1-benzothiophene

Cat. No.: B8345543
M. Wt: 182.22 g/mol
InChI Key: UWORMZGQZQTGNZ-UHFFFAOYSA-N
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Description

7-Fluoro-4-methoxy-1-benzothiophene is a useful research compound. Its molecular formula is C9H7FOS and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-4-methoxy-1-benzothiophene has shown promising potential in medicinal chemistry due to its biological activities:

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated low micromolar growth inhibition against various cancer cell lines, including breast and colon cancer cells. Notably, activity was observed in hormone-sensitive breast cancer models .
  • Antimicrobial Properties : The compound has been studied for its antimicrobial activity against various pathogens. Its derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties .

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The amino and methoxy groups can participate in hydrogen bonding, potentially influencing enzyme activity or receptor binding. The fluorine atom enhances stability and bioavailability, which is critical for its efficacy as a therapeutic agent .

Case Study 1: Antitumor Activity in Breast Cancer

In a controlled study examining the efficacy of this compound in combination therapies for breast cancer, it was found that this compound could enhance the effectiveness of existing treatments. The study highlighted its potential as an adjunct therapy in hormone-sensitive breast cancer models, suggesting that structural modifications can further potentiate anticancer activity.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that it may act as a competitive inhibitor in pathways related to cancer cell proliferation and survival, providing insights into its potential therapeutic applications .

Properties

Molecular Formula

C9H7FOS

Molecular Weight

182.22 g/mol

IUPAC Name

7-fluoro-4-methoxy-1-benzothiophene

InChI

InChI=1S/C9H7FOS/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3

InChI Key

UWORMZGQZQTGNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CSC2=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-fluoro-4-methoxy-1-benzothiophen-2(3H)-one (1.06, 5.4 mmol) in dichloromethane (10 mL) at 0° C. was added slowly a solution of diisobutylaluminium hydride in dichloromethane (1 M, 8.04 mL, 8.0 mmol). After 30 mins the reaction was quenched by careful addition of aqueous hydrochloric acid (6 N, 25 mL). The mixture was concentrated to remove the dichloromethane, the aqueous residue was then stirred at 35° C. for 2 h. The aqueous solution was extracted with diethyl ether (3×50 mL), washed with aqueous sodium hydroxide (2 N, 50 mL), brine (50 mL) then dried (MgSO4) and the solvent evaporated in vacuo to give the title compound (0.86 g, 87%) as a purple oil; δH 7.44–7.38 (1H, m, ArH), 7.36–7.24 (1H, m, ArH), 6.88–6.80 (1H, m, ArH), 6.57–6.49 (1H, m, ArH) and 3.82 (3H, s, OCH3).
Quantity
5.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.04 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

A mixture of 7-fluoro-4-methoxy-1-benzothiophene-2-carboxylic acid (61.4 g, 271 mmol) and copper powder (22.4 g, 352 mmol) in quinoline (500 mL) was heated at 190° C. for 1 h. Cooled to ambient and poured onto aqueous hydrochloric acid (2 N, 750 mL). Stirred with ethyl acetate (500 mL) for 15 minutes. Filtered through Celite, washing with ethyl acetate. The aqueous layer was extracted into ethyl acetate and the combined organic layers were washed with aqueous hydrochloric acid (2 N, 500 mL), water (500 mL), brine (500 mL), dried over MgSO4 and evaporated in vacuo. Purified by column chromatography, eluting silica gel with iso-hexane/diethyl ether 0–5% to give the product as a brown oil which crystallised to give the title compound (41.3 g, 84%); δH (300 MHz, CDCl3) 7.51 (1H, m, ArH), 7.38 (1H, d, ArH), 6.98 (1H, t, ArH), 6.65 (1H, dd, ArH) and 3.92 (3H, s, OCH3).
Name
7-fluoro-4-methoxy-1-benzothiophene-2-carboxylic acid
Quantity
61.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
22.4 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

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